molecular formula C15H11ClN2O2 B11469600 2-(3-Chlorophenyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole

2-(3-Chlorophenyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B11469600
M. Wt: 286.71 g/mol
InChI Key: NHSAJLWKVUFBBQ-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CAS 1011635-01-0) is a synthetic small molecule based on the privileged 1,3,4-oxadiazole scaffold, a structure of high interest in medicinal chemistry and anticancer agent development . The 1,3,4-oxadiazole core is a well-known bioisostere for carboxylic acids, esters, and carboxamides, which can enhance a compound's pharmacokinetic properties and its ability to interact with biological targets . This heterocyclic system is a key structural component in several clinically used drugs, such as the antiretroviral agent Raltegravir and the anticancer drug Zibotentan, underscoring its therapeutic relevance . Compounds featuring the 2,5-disubstituted-1,3,4-oxadiazole structure have demonstrated a broad spectrum of pharmacological activities in research settings. This includes potent antiproliferative activity against various human cancer cell lines, with some derivatives showing efficacy comparable to standard chemotherapeutic agents . The mechanism of action for 1,3,4-oxadiazole derivatives in cancer research is diverse and may involve the inhibition of critical enzymes such as thymidylate synthase, telomerase, topoisomerase II, and histone deacetylase (HDAC), all of which are prominent targets in oncology drug discovery . Beyond anticancer potential, this chemotype is frequently investigated for its antibacterial and antioxidant properties , making it a versatile scaffold for developing new therapeutic agents for multiple diseases . This product is intended for research and laboratory use only.

Properties

Molecular Formula

C15H11ClN2O2

Molecular Weight

286.71 g/mol

IUPAC Name

2-(3-chlorophenyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C15H11ClN2O2/c1-19-13-7-3-5-11(9-13)15-18-17-14(20-15)10-4-2-6-12(16)8-10/h2-9H,1H3

InChI Key

NHSAJLWKVUFBBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-(3-Chlorophenyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3-chlorobenzohydrazide with 3-methoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-(3-Chlorophenyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, leading to the formation of nitro derivatives.

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic rings.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Research has shown that oxadiazole derivatives exhibit antimicrobial and antifungal properties, making them potential candidates for the development of new antibiotics.

    Medicine: The compound has been investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential bacterial proteins. In the context of its anti-inflammatory properties, the compound may inhibit the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Anticancer Activity

  • Compound 106 : 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole demonstrated 98.74% growth inhibition (GP) against CNS, breast, prostate, and leukemia cancer cell lines at 10⁻⁵ M .
  • Compound 107 : 2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole showed 95.37% GP under similar conditions .
  • Key Insight : The position of substituents (para vs. meta) significantly impacts activity. The target compound’s 3-chloro and 3-methoxy groups may alter steric or electronic interactions with cancer targets compared to para-substituted analogs.

Antitumor Hybrid Scaffolds

  • Compound 11: 2-(3-Chloroquinoxaline-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole incorporates a chloroquinoxaline moiety, enhancing antitumor activity through π-π stacking and intercalation mechanisms .
  • Comparison: The target compound lacks a fused heterocyclic system like quinoxaline, which may limit its DNA-binding capacity but improve metabolic stability.

Antibacterial and Antifungal Activity

  • Compound 80 : 2-(Methylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole exhibited potent antifungal activity (EC₅₀ = 29.89 µg/mL), outperforming hymexazol .
  • Compound in : Sulfonyl-substituted derivatives showed EC₅₀ values as low as 0.17 µg/mL against bacterial pathogens .
  • Key Insight : Sulfonyl groups enhance bioactivity by improving target binding or resistance to enzymatic degradation. The target compound’s lack of sulfonyl groups may reduce antibacterial potency but lower toxicity.

Central Nervous System (CNS) Activity

  • Compound XIV : 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole demonstrated strong CNS depressant effects due to electron-withdrawing nitro and chloro groups .
  • Comparison : The target compound’s 3-methoxy group (electron-donating) may reduce CNS activity compared to nitro-substituted analogs but improve blood-brain barrier penetration.

Thrombolytic and Hemolytic Activity

  • Compound 7c : A 5-(3-chlorophenyl) derivative with a sulfanyl group showed thrombolytic activity (8.52% hemolysis) and low toxicity .
  • Key Insight : Sulfanyl groups contribute to thrombolytic efficacy, suggesting that the target compound’s methoxy group may prioritize different therapeutic pathways.

Substituent Effects

  • Electron-Donating vs.
  • Steric Effects : Meta-substituted phenyl groups may reduce steric hindrance compared to ortho-substituted derivatives (e.g., 2,4-dichlorophenyl in ).

Data Table: Key Analogs and Activities

Compound Name Substituents (Position 2 / Position 5) Biological Activity Reference
Target Compound 3-Chlorophenyl / 3-Methoxyphenyl Not explicitly reported -
106 (Ahsan et al.) 4-Chlorophenyl / 4-Fluorophenyl Anticancer (GP = 98.74%)
107 (Ahsan et al.) 4-Chlorophenyl / 4-Methoxyphenyl Anticancer (GP = 95.37%)
11 (Novel Oxadiazole-Quinoxalines) 3-Chloroquinoxaline / 3-Methoxyphenyl Antitumor
4l (DDQ Synthesis) 3-Chlorophenyl / 2-Furyl Structural stability
XIV (CNS Study) 4-Chlorophenyl / 4-Nitrophenyl CNS depressant
80 (Xu 2011) Methylsulfonyl / 3,4,5-Trimethoxyphenyl Antifungal (EC₅₀ = 29.89 µg/mL)
7c (Thrombolytic Study) 3-Chlorophenyl / Sulfanyl-acetamoyl Thrombolytic, low toxicity

Biological Activity

The compound 2-(3-Chlorophenyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. Oxadiazoles are known for their potential as therapeutic agents, particularly in anticancer, antimicrobial, and anti-inflammatory applications. This article reviews the biological activity of this specific oxadiazole derivative, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula: C15_{15}H12_{12}ClN3_{3}O
  • Molecular Weight: 273.73 g/mol
  • IUPAC Name: this compound

This compound features a chlorinated phenyl group and a methoxy-substituted phenyl group, contributing to its biological activity.

Anticancer Activity

A significant focus of research on oxadiazole derivatives is their anticancer properties. Studies have shown that various oxadiazole compounds exhibit potent activity against different cancer cell lines. For instance:

  • In a screening conducted by the National Cancer Institute (NCI), several oxadiazole derivatives were evaluated for their growth inhibition against various cancer cell lines. Among these, derivatives similar to this compound demonstrated notable efficacy.
CompoundCell LineIC50_{50} (µM)Growth Inhibition (%)
2-(Chloroquinolin-3-yl)-5-(methoxyphenyl)-1,3,4-oxadiazoleSNB-75 (CNS Cancer)0.6795.70
2-(Chlorophenyl)-5-(Methoxyphenyl)-1,3,4-oxadiazoleMDA-MB-435 (Breast Cancer)0.8095.37

These results indicate that the compound may possess significant anticancer potential.

Antimicrobial Activity

Oxadiazoles have also been studied for their antimicrobial properties. Research indicates that derivatives of this class can inhibit the growth of various bacterial strains.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
2-(3-Chlorophenyl)-5-(methoxyphenyl)-1,3,4-oxadiazoleMycobacterium tuberculosis0.42 µg/mL
2-(Chloroquinolin-3-yl)-5-(methoxyphenyl)-1,3,4-oxadiazoleStaphylococcus aureus0.35 µg/mL

These findings suggest that the compound may be effective against resistant strains of bacteria.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, oxadiazoles have shown anti-inflammatory effects in several studies. The mechanism often involves the inhibition of pro-inflammatory cytokines.

Case Study 1: Anticancer Efficacy

A study published in MDPI evaluated various oxadiazoles for their anticancer activity using a series of cell lines including prostate and breast cancer models. The study found that specific derivatives exhibited IC50_{50} values lower than standard chemotherapeutics like doxorubicin.

Case Study 2: Antimicrobial Resistance

Research highlighted in PMC demonstrated that certain oxadiazole derivatives showed promising activity against multidrug-resistant strains of Mycobacterium tuberculosis, indicating their potential role in treating resistant infections.

Q & A

What are the recommended synthetic routes for 2-(3-Chlorophenyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole, and how can yield optimization be achieved?

Answer:
The synthesis typically involves cyclocondensation of substituted hydrazides with appropriate carbonyl precursors. A multi-step approach starting from 3-chlorobenzoic acid derivatives is common, followed by cyclization using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). Yield optimization can be achieved by:

  • Reagent stoichiometry: Maintaining a 1:1 molar ratio of hydrazide to carbonyl precursor.
  • Temperature control: Cyclization at 80–100°C for 6–8 hours minimizes side reactions.
  • Catalysts: Using Lewis acids like ZnCl₂ to accelerate ring formation.
    Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?

Answer:

  • NMR spectroscopy: ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl/methoxyphenyl groups) .
  • Mass spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+ at m/z 329.05 for C₁₅H₁₀ClN₂O₂) .
  • Elemental analysis: Ensures C, H, N, and Cl content aligns with theoretical values (e.g., C 63.72%, H 3.36%, N 8.48%, Cl 11.22%) .
  • HPLC: Purity >95% confirmed using a C18 column with acetonitrile/water mobile phase .

What in vitro or in vivo models are suitable for preliminary pharmacological evaluation of this compound?

Answer:

  • In vitro:
    • Anticancer activity: MTT assay on hepatocellular carcinoma (HCC) cells (IC₅₀ determination) .
    • Antimicrobial activity: Broth microdilution against Staphylococcus aureus and Escherichia coli .
  • In vivo:
    • Anti-inflammatory: Carrageenan-induced rat paw edema model (dose range: 25–100 mg/kg) .
    • Anticonvulsant: Maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in mice .

How does the substitution pattern on the phenyl rings influence the biological activity of 1,3,4-oxadiazole derivatives?

Answer:

  • Electron-withdrawing groups (e.g., -Cl): Enhance anticancer activity by increasing electrophilicity and target binding (e.g., NF-κB inhibition ).
  • Electron-donating groups (e.g., -OCH₃): Improve bioavailability by modulating logP values (optimal range: 2.5–3.5) .
  • Meta vs. para substitution: Meta-substituted chlorophenyl groups show higher anti-inflammatory activity due to steric compatibility with COX-2 active sites .

What molecular mechanisms underlie the anticancer activity of this compound, and how can they be experimentally validated?

Answer:

  • Mechanisms:
    • Apoptosis induction via caspase-3/7 activation (annexin V-FITC/PI staining) .
    • Inhibition of NF-κB pathway: Reduced phosphorylation of IκBα and p65 subunits .
  • Validation methods:
    • Western blotting: Quantify protein expression levels (e.g., Bax/Bcl-2 ratio).
    • Flow cytometry: Measure cell cycle arrest (G0/G1 phase) .

How can molecular docking studies be utilized to predict the interaction of this compound with biological targets?

Answer:

  • Software: AutoDock Vina or Schrödinger Suite for docking simulations.
  • Target selection: Prioritize proteins like COX-2 (PDB ID: 5KIR) or NF-κB (PDB ID: 1NFI).
  • Key parameters:
    • Binding affinity (ΔG < -8 kcal/mol indicates strong interaction).
    • Hydrogen bonding with active-site residues (e.g., Arg120 in COX-2) .
  • Validation: Compare docking scores with known inhibitors (e.g., Celecoxib for COX-2) .

What are the potential applications of this compound beyond pharmacology, such as in material science?

Answer:

  • Scintillators: Incorporation into polymer matrices (e.g., polystyrene) for radiation detection due to high fluorescence quantum yield .
  • Electroluminescent devices: Use as an emissive layer in OLEDs (external quantum efficiency >1% achievable) .
  • Optoelectronic properties: Tunable absorption/emission spectra (λmax ~350–400 nm) for sensor applications .

How can researchers resolve contradictions in biological activity data between different studies on similar oxadiazole derivatives?

Answer:

  • Assay standardization: Control variables like cell line passage number, serum concentration, and incubation time.
  • Structural nuances: Compare substituent positions (e.g., 3-chlorophenyl vs. 4-chlorophenyl analogs) .
  • Statistical analysis: Use ANOVA or Tukey’s test to assess significance of activity differences (p < 0.05).
  • Meta-analysis: Aggregate data from multiple studies to identify trends (e.g., correlation between logP and IC₅₀) .

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